SR9011

Description

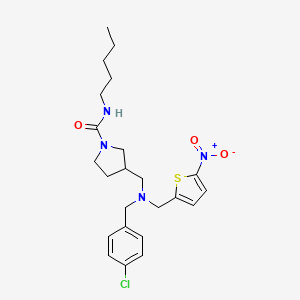

Structure

3D Structure

Properties

IUPAC Name |

3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]-N-pentylpyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31ClN4O3S/c1-2-3-4-12-25-23(29)27-13-11-19(16-27)15-26(14-18-5-7-20(24)8-6-18)17-21-9-10-22(32-21)28(30)31/h5-10,19H,2-4,11-17H2,1H3,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUYOYQTTWJTIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)N1CCC(C1)CN(CC2=CC=C(C=C2)Cl)CC3=CC=C(S3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31ClN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601045516 | |

| Record name | SR9011 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379686-29-9 | |

| Record name | 3-[[[(4-Chlorophenyl)methyl][(5-nitro-2-thienyl)methyl]amino]methyl]-N-pentyl-1-pyrrolidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1379686-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SR-9011 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1379686299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SR-9011 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14014 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SR9011 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SR-9011 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VYI79FLZ6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Whitepaper: The Core Mechanism of Action of SR9011 in Skeletal Muscle

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

SR9011 is a synthetic small molecule that acts as a potent agonist for the nuclear receptors Rev-Erbα (NR1D1) and Rev-Erbβ (NR1D2).[1][2] These receptors are critical components of the core circadian clock machinery and play a significant role in regulating metabolic processes.[3] In skeletal muscle, the activation of Rev-Erb by this compound does not involve modulation of androgen receptors but instead initiates a cascade of transcriptional repression that profoundly impacts energy homeostasis, mitochondrial function, and substrate metabolism.[4] This leads to marked improvements in exercise endurance, increased oxidative capacity, and enhanced glucose and lipid utilization.[5][6] This document provides a detailed technical overview of the molecular mechanisms of this compound in skeletal muscle, summarizes key quantitative findings from preclinical studies, outlines common experimental protocols, and visualizes the core signaling pathways.

Introduction to this compound and the Rev-Erb Nuclear Receptors

This compound is a research compound developed by The Scripps Research Institute, initially investigated for its ability to modulate the body's internal clock.[7][4] It is classified as a Rev-Erb agonist.[8] The Rev-Erb proteins (Rev-Erbα and Rev-Erbβ) are members of the nuclear receptor superfamily that function as transcriptional repressors.[3][9] They are integral to the negative feedback loop of the molecular clock; by binding to specific DNA sequences, they repress the transcription of key clock genes, most notably Bmal1.[2][10] Rev-Erbα is highly expressed in tissues with high metabolic activity, including the liver, adipose tissue, and skeletal muscle.[1][8] By pharmacologically activating these receptors, this compound provides a powerful tool to investigate the link between the circadian clock and metabolic regulation.

Core Molecular Mechanism of this compound

The primary mechanism of action for this compound is its binding to and activation of the Rev-Erbα/β receptors.[1] Unlike many nuclear receptors that require heterodimerization, Rev-Erb typically binds to DNA as a monomer. Its activation by a ligand like this compound enhances its ability to recruit co-repressor complexes, such as the Nuclear Receptor Co-repressor 1 (NCoR), which in turn recruits histone deacetylases (HDACs).[3] This complex leads to chromatin condensation and transcriptional repression of target genes.[3]

A primary target of Rev-Erb-mediated repression is the Bmal1 gene, a master regulator of the circadian clock.[7][4] By suppressing Bmal1, this compound can effectively alter the circadian rhythm of gene expression in various tissues.[11] Beyond its role in the clock, Rev-Erb directly regulates a suite of genes involved in lipid and glucose metabolism, mitochondrial biogenesis, and inflammation.[6][11]

Key Signaling Pathways in Skeletal Muscle

In skeletal muscle, this compound's activation of Rev-Erb orchestrates a shift towards a more oxidative and less glycolytic metabolic profile, primarily through the following interconnected pathways.

Mitochondrial Biogenesis and Function

A cornerstone of this compound's effect in skeletal muscle is the significant increase in mitochondrial content.[7][6][12] This is achieved through the modulation of pathways that control the lifecycle of mitochondria. Overexpression of Rev-Erbα in myocyte cell cultures has been shown to increase mitochondrial content and activity by modulating the AMP-activated protein kinase (AMPK) pathway.[13] AMPK is a master regulator of cellular energy homeostasis, and its activation stimulates mitochondrial biogenesis.[14][15] The increased number of mitochondria enhances the muscle's oxidative capacity, allowing for more efficient energy production and greater endurance.[5]

Glucose and Fatty Acid Oxidation

This compound treatment promotes a metabolic shift towards the utilization of both glucose and fatty acids for energy.[16][6] Gene expression analyses in mice treated with this compound revealed an amplified circadian expression of genes involved in fatty acid and glucose oxidation in skeletal muscle.[16] Key upregulated genes include:

-

Carnitine palmitoyltransferase 1b (Cpt1b): A rate-limiting enzyme in fatty acid oxidation.

-

Uncoupling protein 3 (Ucp3): Involved in energy expenditure.

-

Peroxisome proliferator-activated receptor gamma coactivator 1-beta (Ppargc1b): A regulator of mitochondrial biogenesis and metabolism.

-

Pyruvate kinase M2 (Pkm2) and Hexokinase 1 (Hk1): Key enzymes in the glycolytic pathway.[17]

This coordinated upregulation indicates an enhanced capacity for both breaking down fats and processing glucose to meet energy demands, contributing to increased endurance and reduced fat storage.[16][17]

Autophagy Regulation

Autophagy is a cellular process for degrading and recycling damaged organelles and proteins, which is essential for muscle homeostasis.[18][19] The Rev-Erbα pathway has been shown to modulate autophagy in conjunction with mitochondrial biogenesis to maintain cellular quality control.[20] While the precise role of this compound in muscle autophagy is still under investigation, some studies in other cell types have shown that Rev-Erb agonists can inhibit autophagy, which precedes the induction of apoptosis in cancer cells.[21]

Quantitative Data Summary

The effects of this compound have been quantified in several preclinical models. The tables below summarize key findings.

Table 1: In Vivo Effects of this compound in Mice

| Parameter | Species/Model | Dosage & Duration | Result | Reference |

|---|---|---|---|---|

| Weight & Fat Mass | BALB/c Mice | 100 mg/kg, i.p., b.i.d., 12 days | Weight loss and decreased fat mass | [16] |

| Oxygen Consumption (VO2) | C57BL/6 Mice | 100 mg/kg, i.p., b.i.d., 10 days | 5% increase in VO2 | [16][11] |

| Locomotor Activity | C57BL/6 Mice | 100 mg/kg, i.p., b.i.d., 10 days | 15% decrease in total movement | [16][11] |

| Running Capacity | Animal Models | Not specified | ~50% increase |[7][4] |

Table 2: In Vitro Potency of Rev-Erb Agonists

| Compound | Assay | Target | Potency (IC₅₀) | Reference |

|---|---|---|---|---|

| This compound | Bmal1 Promoter Luciferase Reporter | Rev-Erbα | 620 nM | [11] |

| SR9009 | Bmal1 Promoter Luciferase Reporter | Rev-Erbα | 710 nM | [11] |

| This compound | Cell-based assays (Microglia) | Rev-Erbα | Effective at 5 µM |[10] |

Key Experimental Methodologies

The elucidation of this compound's mechanism of action relies on a combination of in vivo and in vitro experimental protocols.

In Vivo Animal Studies

A common protocol involves administering this compound to mice to observe systemic and tissue-specific effects.

-

Animal Model: Typically male C57BL/6 or BALB/c mice, 8-12 weeks of age.

-

Acclimation: Animals are housed under a strict 12-hour light/12-hour dark cycle for at least one week before the experiment.

-

Compound Administration: this compound is dissolved in a vehicle (e.g., DMSO, PEG400, Tween 80) and administered via intraperitoneal (i.p.) injection. A typical dose is 100 mg/kg, often given twice daily (b.i.d.) at the start of the light (CT0) and dark (CT12) cycles.[16][11]

-

Metabolic Monitoring: Mice are placed in a Comprehensive Laboratory Animal Monitoring System (CLAMS). This system continuously measures oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), food and water intake, and locomotor activity.[11]

-

Body Composition Analysis: Dual-energy X-ray absorptiometry (DEXA) is used to measure fat and lean mass at the beginning and end of the study.[16]

In Vitro Cellular Assays

Cell-based assays are crucial for dissecting the direct molecular effects of this compound on muscle cells.

-

Cell Culture: Murine C2C12 myoblasts are a common model system. They are cultured and differentiated into myotubes to simulate mature muscle fibers.

-

Rev-Erb Activity Assay: A mammalian two-hybrid assay is used to quantify the interaction between Rev-Erbα and its co-repressor NCoR. HEK-293T cells are co-transfected with plasmids encoding a GAL4-DNA-binding-domain fused to Rev-Erbα and a VP16-activation-domain fused to NCoR, along with a luciferase reporter gene. Treatment with this compound enhances the Rev-Erb/NCoR interaction, driving luciferase expression.[22][23]

-

Metabolic Flux Analysis: A Seahorse XFe Analyzer is used to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of myotubes in real-time. This provides direct insight into mitochondrial respiration and glycolysis, respectively. Cells are treated with this compound for a set period (e.g., 12-24 hours) before analysis.[10]

-

Gene Expression Analysis: Differentiated myotubes are treated with various concentrations of this compound. After treatment, RNA is extracted, reverse-transcribed to cDNA, and analyzed by quantitative PCR (qPCR) to measure the expression levels of target genes like Bmal1, Cpt1b, Ucp3, etc.[11]

Conclusion

This compound exerts its powerful metabolic effects in skeletal muscle through the direct agonism of the nuclear receptors Rev-Erbα and Rev-Erbβ. This activation leads to the transcriptional repression of core clock components and a direct reprogramming of metabolic gene expression. The resulting phenotype is characterized by a significant increase in mitochondrial biogenesis, enhanced oxidative metabolism of glucose and lipids, and a remarkable improvement in physical endurance. The data gathered from extensive preclinical research highlight the Rev-Erb axis as a promising therapeutic target for metabolic diseases and conditions characterized by limited exercise capacity. Further research is required to translate these findings into safe and effective clinical applications.

References

- 1. peptidessupply.com [peptidessupply.com]

- 2. Rev-Erb - Wikipedia [en.wikipedia.org]

- 3. Rev-erbα and the Circadian Transcriptional Regulation of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sonwuapi.com [sonwuapi.com]

- 5. spacecoastdaily.com [spacecoastdaily.com]

- 6. In Vitro Metabolic Studies of REV-ERB Agonists SR9009 and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. muscleandbrawn.com [muscleandbrawn.com]

- 8. nanotechproject.org [nanotechproject.org]

- 9. Rev-Erb co-regulates muscle regeneration via tethered interaction with the NF-Y cistrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Effect of Rev-erbα Agonist this compound on the Immune Response and Cell Metabolism of Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sonwuapi.com [sonwuapi.com]

- 13. Nuclear Receptor Rev-erbα: Up, Down, and All Around - PMC [pmc.ncbi.nlm.nih.gov]

- 14. AMPK in skeletal muscle function and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of AMPK in skeletal muscle metabolic regulation and adaptation in relation to exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. SR9009 decreased inflammation (IL-6), decreased cholesterol & triglycerides & plasma glucose & plasma insulin levels..... [natap.org]

- 18. Autophagy in Skeletal Muscle Homeostasis and in Muscular Dystrophies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Role of Autophagy in Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Anti-Proliferative Actions of a Synthetic REV-ERBα/β Agonist in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα - PubMed [pubmed.ncbi.nlm.nih.gov]

SR9011 and Its Role in Circadian Rhythm Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate machinery of the circadian clock governs a vast array of physiological processes, from sleep-wake cycles to metabolic homeostasis. Disruption of this internal timekeeping mechanism is increasingly implicated in a variety of pathologies, including metabolic syndromes, sleep disorders, and even cancer.[1][2] The nuclear receptors REV-ERBα and REV-ERBβ have emerged as critical components of the core clock, functioning as potent transcriptional repressors. SR9011, a synthetic REV-ERB agonist, has garnered significant attention as a powerful research tool to probe the functions of these receptors and as a potential therapeutic agent for circadian-related diseases.[2][3] This technical guide provides an in-depth overview of the function of this compound in circadian rhythm regulation, detailing its mechanism of action, its effects on core clock gene expression, and the experimental methodologies used to elucidate its function.

Introduction: The Circadian Clock and the Role of REV-ERB

The mammalian circadian clock is a self-sustaining oscillator that generates a rhythm of approximately 24 hours. This clock is primarily driven by a transcriptional-translational feedback loop involving a set of core clock genes. The heterodimer of CLOCK (Circadian Locomotor Output Cycles Kaput) and BMAL1 (Brain and Muscle ARNT-Like 1) acts as the primary positive regulator, driving the expression of the Period (Per) and Cryptochrome (Cry) genes. The PER and CRY proteins, in turn, translocate back into the nucleus to inhibit the activity of the CLOCK/BMAL1 complex, thus forming the negative feedback loop.

The nuclear receptors REV-ERBα (encoded by the Nr1d1 gene) and REV-ERBβ (encoded by the Nr1d2 gene) constitute an additional, crucial feedback loop within the core clock machinery.[4] They are direct targets of the CLOCK/BMAL1 complex and act as transcriptional repressors of key clock genes, including Bmal1 and Clock.[4] By repressing Bmal1 expression, REV-ERBs play a pivotal role in the proper phasing and amplitude of the circadian rhythm.

This compound: A Synthetic REV-ERB Agonist

This compound is a potent and specific synthetic agonist of REV-ERBα and REV-ERBβ.[5] It was developed as a chemical probe to investigate the physiological roles of these nuclear receptors.[2][3] this compound binds to the ligand-binding domain of REV-ERBs, enhancing their repressive activity on target gene transcription.[3][6]

Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Mechanism of Action: How this compound Modulates the Circadian Clock

This compound exerts its effects on the circadian rhythm by directly activating REV-ERBα and REV-ERBβ, thereby enhancing their transcriptional repressive function. The primary target of this repression within the core clock is the Bmal1 gene.

The signaling pathway can be summarized as follows:

Caption: this compound signaling pathway in circadian rhythm regulation.

By augmenting the repression of Bmal1 transcription, this compound effectively dampens the positive limb of the core clock feedback loop. This leads to a disruption of the rhythmic expression of other core clock genes and ultimately alters circadian behavior.[4][6]

Quantitative Effects of this compound on Core Clock Gene Expression

Numerous studies have quantified the impact of this compound on the expression of core clock genes in various cell types and tissues. The primary effect is a potent suppression of Bmal1 and Clock expression.

| Gene | Cell Type/Tissue | Treatment | Fold Change/Effect | Reference |

| Bmal1 | Primary microglia | 5 µM this compound | Disrupted rhythmic expression | [4] |

| Clock | Primary microglia | 5 µM this compound | Disrupted rhythmic expression | [4] |

| Per2 | Primary microglia | 5 µM this compound | Shift in acrophase of rhythm | [4] |

| Bmal1 | HepG2 cells | This compound | Suppressed mRNA expression | [6] |

| Npas2 | Mouse hypothalamus | Single injection of this compound | Completely eliminated circadian pattern | [6] |

| Clock | Mouse hypothalamus | Single injection of this compound | Altered phase and enhanced amplitude | [6] |

| Per2 | Mouse hypothalamus | Single injection of this compound | Altered pattern of expression | [6] |

In Vivo Effects on Circadian Behavior

Systemic administration of this compound in animal models has profound effects on circadian behavior, most notably on locomotor activity.

| Animal Model | Dosing Regimen | Observed Effect | Reference |

| Mice (in constant darkness) | Single injection | Loss of subsequent active period locomotor activity | [6] |

| Mice (in L:D cycle) | Single injection | 1–3 hour delay in the onset of nocturnal locomotor activity | [6] |

| Mice | Chronic administration | Decreased fat mass and weight loss | [1][6] |

| Mice | Chronic administration | 5% increase in oxygen consumption | [6][7] |

| Mice | Chronic administration | 15% decrease in movement | [6][7] |

Experimental Protocols

In Vitro Analysis of Clock Gene Expression

Objective: To determine the effect of this compound on the expression of core clock genes in a specific cell line.

Caption: Experimental workflow for in vitro analysis of this compound's effect on clock gene expression.

Detailed Methodology:

-

Cell Culture and Synchronization:

-

This compound Treatment:

-

Following synchronization, replace the medium with fresh medium containing either this compound (e.g., 5 µM) or a vehicle control (e.g., DMSO).[4]

-

-

Time-Course Harvesting:

-

Harvest cells at regular intervals (e.g., every 4 hours) over a 24 or 48-hour period.[8]

-

-

RNA Isolation and Quantitative PCR (qPCR):

-

Isolate total RNA from the harvested cells using a standard protocol (e.g., TRIzol reagent).

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qPCR using primers specific for the target clock genes (Bmal1, Clock, Per2, etc.) and a housekeeping gene for normalization (e.g., Hprt).[4]

-

-

Data Analysis:

-

Calculate the relative expression of the target genes using the ΔΔCt method.

-

Analyze the rhythmic expression of the genes using software such as JTK_CYCLE to determine changes in period, phase, and amplitude.[4]

-

In Vivo Analysis of Circadian Behavior

Objective: To assess the impact of this compound on the locomotor activity rhythms of mice.

Caption: Experimental workflow for in vivo analysis of this compound's effect on circadian behavior.

Detailed Methodology:

-

Animal Housing and Acclimation:

-

Individually house mice in cages equipped with running wheels.

-

Maintain the animals under a standard 12-hour light:12-hour dark (L:D) cycle for at least two weeks to entrain their circadian rhythms.

-

-

Baseline Activity Recording:

-

Record wheel-running activity continuously to establish a baseline rhythm.

-

To assess the endogenous rhythm, transfer the mice to constant darkness (D:D) and continue recording activity.

-

-

This compound Administration:

-

Prepare this compound in a suitable vehicle.

-

Administer this compound via intraperitoneal (i.p.) injection at a specific circadian time (CT). For example, a single injection at CT6.[9]

-

-

Post-Treatment Activity Recording:

-

Continue to record wheel-running activity to observe the effects of this compound on the circadian rhythm of locomotor activity.

-

-

Data Analysis:

-

Generate actograms to visualize the activity patterns before and after treatment.

-

Analyze the data using software like ClockLab to quantify changes in the period, amplitude, and phase of the rhythm.

-

Broader Physiological Implications and Future Directions

The ability of this compound to modulate the core clock machinery has far-reaching physiological consequences beyond just locomotor activity. By influencing the circadian clock, this compound has been shown to affect metabolism, inflammation, and even the proliferation of cancer cells.[3][4][10]

-

Metabolism: this compound has been demonstrated to increase energy expenditure, leading to decreased fat mass in mice.[1][6] This has sparked interest in its potential as a therapeutic for metabolic diseases.

-

Inflammation: this compound can attenuate pro-inflammatory responses in immune cells like microglia, highlighting a link between the circadian clock and immune function.[4]

-

Oncology: The anti-proliferative effects of this compound in certain cancer cell lines suggest that targeting the circadian clock could be a novel strategy in cancer therapy.[10]

Future research will likely focus on developing REV-ERB agonists with improved pharmacokinetic properties and tissue-specific targeting to harness their therapeutic potential while minimizing off-target effects. A deeper understanding of the complex interplay between the circadian clock and various physiological systems, facilitated by tools like this compound, will be crucial for the development of novel chronotherapies.

Conclusion

This compound is an invaluable tool for dissecting the intricate role of REV-ERB nuclear receptors in the regulation of the circadian rhythm. Its ability to potently and specifically activate these receptors has provided unprecedented insights into the functioning of the core clock and its influence on a wide range of physiological processes. The data gathered from studies utilizing this compound not only advances our fundamental understanding of chronobiology but also opens new avenues for the development of therapeutic interventions for a host of circadian-related disorders. This technical guide provides a comprehensive overview of the current knowledge on this compound's function, serving as a valuable resource for researchers and drug development professionals in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. The Breakthrough of this compound in Chemical Research: A New Dawn for Biological Clock Studies_Chemicalbook [chemicalbook.com]

- 3. peptidessupply.com [peptidessupply.com]

- 4. The Effect of Rev-erbα Agonist this compound on the Immune Response and Cell Metabolism of Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacological Targeting the REV-ERBs in Sleep/Wake Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Proliferative Actions of a Synthetic REV-ERBα/β Agonist in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

SR9011: A Technical Guide to its Role in Mitochondrial Biogenesis and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR9011 is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ, key components of the core circadian clock machinery. Its potent effects on the regulation of metabolic and physiological processes have positioned it as a significant tool in biomedical research. This technical guide provides an in-depth examination of this compound's mechanism of action, with a specific focus on its role in modulating mitochondrial biogenesis and function. We consolidate quantitative data from key preclinical studies, provide detailed experimental protocols for assessing its effects, and present visual diagrams of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of REV-ERB agonists in metabolic diseases, neuroinflammatory conditions, and performance enhancement.

Introduction

This compound is a small molecule that specifically binds to and activates the REV-ERB nuclear receptors (REV-ERBα and REV-ERBβ), which are encoded by the NR1D1 and NR1D2 genes, respectively.[1] These receptors are integral transcriptional repressors within the molecular clock, playing a critical role in regulating the expression of core clock proteins and modulating the circadian rhythm.[2] Beyond its role in chronobiology, REV-ERB activation by agonists like this compound has been shown to profoundly influence lipid and glucose metabolism, inflammatory responses, and energy homeostasis.[2][3]

A key area of interest is the compound's effect on mitochondria. Studies in animal models have demonstrated that this compound can increase basal oxygen consumption, enhance glucose and fatty acid oxidation in skeletal muscle, and boost mitochondrial content.[2][3] These effects underpin its observed ability to increase exercise capacity and reduce fat mass, making REV-ERB a promising target for metabolic disorders.[3][4] However, the effects of this compound can be cell-type specific, with some studies reporting an inhibition of mitochondrial respiration in certain contexts, such as in microglia.[5][6] This guide will dissect these findings, presenting a balanced view of this compound's impact on mitochondrial biology.

Mechanism of Action: REV-ERB and Mitochondrial Regulation

This compound exerts its effects by binding to the REV-ERB receptors, enhancing their repressive activity on target gene transcription.[1] The canonical pathway involves the repression of key clock components like Bmal1 and Clock. However, its influence on mitochondrial biogenesis is often linked to its modulation of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (Ppargc1a, or PGC-1α), a master regulator of mitochondrial biogenesis.[7]

The activation of REV-ERB by this compound can suppress the expression of genes involved in fat storage and glucose production while promoting fatty acid oxidation.[1] In skeletal muscle, this metabolic shift is associated with an increase in mitochondrial number and activity.[1][2] While the precise signaling cascade from REV-ERB to PGC-1α is an area of active research, it is understood that by altering the expression of core clock and metabolic genes, this compound initiates a downstream cascade that culminates in enhanced mitochondrial biogenesis and oxidative capacity in specific tissues.

Caption: this compound activates REV-ERBα/β, which represses target genes, leading to the upregulation of PGC-1α and subsequent mitochondrial biogenesis.

Quantitative Data on this compound's Mitochondrial Effects

The following tables summarize key quantitative findings from preclinical studies investigating the effects of this compound on mitochondrial function and biogenesis.

Table 1: In Vivo Effects of this compound on Energy Expenditure

| Model System | Dosage & Administration | Duration | Parameter Measured | Result | Reference |

| C57BL/6 Mice | 100 mg/kg, i.p., twice daily | 10 days | Oxygen Consumption (VO₂) | ~5% increase | [4],[7] |

| BALB/c Mice | 100 mg/kg, i.p., twice daily | 12 days | Fat Mass | Significant decrease | [4],[7] |

| Diet-Induced Obese Mice | Not Specified | 10 days | Fat Mass | >15% reduction | [1] |

Table 2: In Vitro Effects of this compound on Mitochondrial Respiration

| Model System | Concentration | Duration | Parameter Measured | Result | Reference |

| Primary Rat Microglia | 5 µM | 12 hours | Cellular Respiration (OCR) | Significantly decreased | [5] |

| Primary Rat Microglia | 5 µM | 12 hours | ATP-linked Mitochondrial Respiration | Significantly decreased | [5] |

| Primary Rat Microglia | 5 µM | 12 hours | ATP Production | Significantly decreased | [5],[6] |

Note: The contrasting results between in vivo systemic energy expenditure and in vitro microglial respiration highlight the cell-type-specific actions of this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of this compound on mitochondrial biogenesis and function.

Protocol for Seahorse XF Mitochondrial Stress Test

This protocol is used to assess mitochondrial respiration in cultured cells treated with this compound.

Objective: To measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Materials:

-

Seahorse XFe96 or similar Extracellular Flux Analyzer

-

Seahorse XF Cell Culture Microplates

-

This compound

-

Assay Medium (e.g., unbuffered DMEM supplemented with glutamine)

-

Mitochondrial Stress Test Reagents: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), Rotenone/Antimycin A mixture.

-

Cultured cells of interest (e.g., primary microglia, myotubes).

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

-

This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 5 µM) or vehicle (DMSO) for the specified duration (e.g., 12-24 hours).[5]

-

Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed Seahorse XF Assay Medium and incubate the plate at 37°C in a non-CO₂ incubator.

-

Reagent Loading: Load the Seahorse XF Sensor Cartridge with the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) so they can be sequentially injected into each well.

-

Seahorse Analyzer Operation: Calibrate the sensor cartridge and run the assay. The instrument will measure the Oxygen Consumption Rate (OCR) in real-time, before and after the injection of each compound.

-

Data Analysis:

-

Basal Respiration: The initial OCR reading before any injections.

-

ATP-Linked Respiration: The decrease in OCR after Oligomycin injection.

-

Maximal Respiration: The peak OCR reading after FCCP injection.

-

Proton Leak: The remaining OCR after Oligomycin injection but before Rotenone/Antimycin A.

-

Non-Mitochondrial Respiration: The OCR remaining after Rotenone/Antimycin A injection.

-

Normalize OCR data to cell number or protein concentration per well.

-

Caption: Workflow for the Seahorse XF Mitochondrial Stress Test, detailing sequential drug injections and the parameters measured.

Protocol for Quantifying Mitochondrial DNA (mtDNA) Content via qPCR

This protocol determines changes in mitochondrial biogenesis by measuring the ratio of mitochondrial DNA to nuclear DNA.

Objective: To quantify the relative amount of mtDNA as an index of mitochondrial mass.

Materials:

-

DNA extraction kit (e.g., QIAGEN Gentra Puregene Kit)

-

Real-Time PCR System (e.g., ABI Prism 7900)

-

SYBR Green qPCR Master Mix

-

Primers for a nuclear gene (nDNA, e.g., GAPDH or β-globin)

-

Primers for a mitochondrial gene (mtDNA, e.g., 12s rRNA or ND1)

-

Total DNA extracted from cells or tissues treated with this compound or vehicle.

Procedure:

-

DNA Extraction: Isolate total DNA from samples using a commercial kit according to the manufacturer's instructions.

-

DNA Quantification: Accurately quantify the DNA concentration and dilute all samples to a standard concentration (e.g., 1-10 ng/µL).[8]

-

qPCR Reaction Setup: Prepare two separate qPCR reactions for each sample: one with mtDNA primers and one with nDNA primers. Each reaction should contain SYBR Green Master Mix, forward and reverse primers, and template DNA.[9]

-

Primer Sequences Example (Human):

-

nDNA (β-globin):

-

Forward: 5'-CCTATCAGAACTGTGGCTGC-3'

-

Reverse: 5'-GCAATCATTCGTCTGTTTCCC-3'

-

-

mtDNA (ND1):

-

Forward: 5'-CCCTAAAACCCGCCACATCT-3'

-

Reverse: 5'-GAGCGATGGTGAGAGCTAAGGT-3'

-

-

-

Thermocycling Conditions:

-

Initial Denaturation: 95°C for 10-15 minutes.

-

Cycling (40 cycles):

-

Denaturation: 95°C for 15-20 seconds.

-

Annealing/Extension: 58-60°C for 60 seconds.[9]

-

-

Melt Curve Analysis: To confirm product specificity.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for both the mtDNA and nDNA targets for each sample.

-

Calculate the difference in Ct values: ΔCt = (CtnDNA - CtmtDNA).

-

The relative mtDNA copy number is calculated as 2ΔCt.

-

Compare the relative mtDNA copy number between this compound-treated and vehicle-treated groups.

-

Protocol for Gene Expression Analysis via RT-qPCR

This protocol measures the mRNA levels of genes involved in mitochondrial biogenesis.

Objective: To determine if this compound treatment alters the expression of key regulatory genes like Ppargc1a, Nrf1, Nrf2, and Tfam.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit (e.g., Superscript III First-Strand Synthesis System)

-

Real-Time PCR System and SYBR Green Master Mix

-

Gene-specific primers

-

Total RNA extracted from this compound or vehicle-treated samples.

Procedure:

-

RNA Extraction: Isolate total RNA from cells or tissues.

-

cDNA Synthesis: Reverse transcribe 1-5 µg of total RNA into cDNA using a commercial kit.[10]

-

qPCR Reaction: Set up qPCR reactions as described in Protocol 4.2, using primers for target genes (Ppargc1a, Tfam, etc.) and a housekeeping gene (Gapdh, Actb, etc.) for normalization.

-

Data Analysis:

-

Calculate the ΔCt for each target gene relative to the housekeeping gene: ΔCt = (CtTarget - CtHousekeeping).

-

Calculate the ΔΔCt by comparing the ΔCt of treated samples to control samples: ΔΔCt = (ΔCtTreated - ΔCtControl).

-

The fold change in gene expression is calculated as 2-ΔΔCt.

-

Summary and Future Directions

This compound is a powerful chemical probe for studying the role of the REV-ERB nuclear receptors in physiology. The available data strongly indicate that this compound can enhance energy expenditure and drive mitochondrial biogenesis in metabolically active tissues like skeletal muscle, primarily through pathways involving the master regulator PGC-1α.[1][2] These findings support its exploration for treating metabolic diseases characterized by mitochondrial dysfunction.

However, the inhibitory effects observed in microglia demonstrate that the impact of this compound on mitochondrial function is context-dependent and can vary significantly between different cell types.[5][11] This highlights a crucial area for future research: elucidating the tissue- and cell-specific mechanisms that dictate the opposing mitochondrial responses to REV-ERB activation.

For drug development professionals, this compound and other REV-ERB agonists represent a novel therapeutic axis. Further investigation is required to improve oral bioavailability and to fully understand the long-term consequences of systemic circadian clock modulation.[1] Clinical trials investigating the safety and efficacy of REV-ERB agonists in metabolic or inflammatory diseases are a logical next step, though none are currently listed for this compound itself.[12] Continued research using the protocols and frameworks outlined in this guide will be essential to fully unlock the therapeutic potential of targeting REV-ERB.

References

- 1. peptidessupply.com [peptidessupply.com]

- 2. mdpi.com [mdpi.com]

- 3. In Vitro Metabolic Studies of REV-ERB Agonists SR9009 and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Effect of Rev-erbα Agonist this compound on the Immune Response and Cell Metabolism of Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. proteolysis.jp [proteolysis.jp]

- 9. e-century.us [e-century.us]

- 10. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Effect of Rev-erbα Agonist this compound on the Immune Response and Cell Metabolism of Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Top Mitochondrial Disease Clinical Trials | Power [withpower.com]

The Discovery and Development of SR9011: A Technical Guide for Researchers

An In-depth Whitepaper on the Synthetic REV-ERB Agonist SR9011 for Research Applications

Introduction

In the landscape of metabolic and circadian rhythm research, the emergence of synthetic ligands for nuclear receptors has provided powerful tools to dissect complex biological pathways. This compound is a potent and specific synthetic agonist of the Nuclear Receptors REV-ERBα and REV-ERBβ.[1][2] Developed by Professor Thomas Burris at The Scripps Research Institute, this research compound has become instrumental in elucidating the integral role of REV-ERBs in regulating the core circadian clock, metabolism, inflammation, and oncogenesis.[1][3]

This compound offers a non-hormonal, non-stimulant approach to modulate these pathways, making it a valuable tool for investigating potential therapeutic strategies for metabolic diseases, sleep disorders, and cancer.[2][3][4] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative data from key studies, detailed experimental protocols, and its primary applications in a research setting.

Mechanism of Action: Modulating the Core Clock

This compound exerts its effects by binding to the ligand-binding domain of the REV-ERBα and REV-ERBβ proteins. These proteins are crucial transcriptional repressors and core components of the mammalian circadian clock.[5][6] The core clock machinery involves a series of transcriptional-translational feedback loops. The primary loop is driven by the heterodimer of CLOCK and BMAL1, which activates the transcription of Period (Per) and Cryptochrome (Cry) genes. The PER and CRY proteins, in turn, inhibit CLOCK/BMAL1 activity.

REV-ERBs constitute a secondary loop by directly repressing the transcription of Bmal1.[7] By binding to and activating REV-ERB, this compound enhances this repression, thereby altering the expression and rhythmicity of core clock genes.[8][9] This modulation of the central clock machinery in the suprachiasmatic nucleus (SCN) of the hypothalamus, as well as peripheral clocks in tissues like the liver, skeletal muscle, and adipose tissue, underlies its profound effects on behavior and metabolism.[3][8][10] Beyond the clock, REV-ERBs also directly regulate a wide array of genes involved in lipid and glucose metabolism, inflammation, and cell proliferation.[3][8][11]

Data Presentation: Quantitative Effects of this compound

The following tables summarize key quantitative data from seminal in vitro and in vivo studies, providing a clear comparison of this compound's potency and effects across different experimental models.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line | Target | Potency (IC₅₀ / EC₅₀) | Reference |

|---|---|---|---|---|

| REV-ERB-dependent Repressor Assay | HEK293 | REV-ERBα | IC₅₀ = 790 nM | [1][8][10][12][13] |

| REV-ERB-dependent Repressor Assay | HEK293 | REV-ERBβ | IC₅₀ = 560 nM | [1][8][10][12][13] |

| Bmal1 Promoter Repression Assay | HEK293 | Full-length REV-ERBα | IC₅₀ = 620 nM | [8][12][13] |

| BMAL1 mRNA Suppression | HepG2 | Endogenous REV-ERBα/β | Potent Suppression |[7][8][12] |

Table 2: In Vivo Metabolic Effects of this compound in Mice

| Model | Treatment | Duration | Key Finding | % Change | Reference |

|---|---|---|---|---|---|

| Diet-Induced Obese Mice | 100 mg/kg, i.p., twice daily | 10-12 days | Decrease in Fat Mass | >15% | [3][14] |

| BALB/c Mice | 100 mg/kg, i.p., twice daily | 10 days | Increase in O₂ Consumption (VO₂) | ~5% | [8][14] |

| BALB/c Mice | 100 mg/kg, i.p., twice daily | 10 days | Decrease in Total Locomotor Activity | ~15% | [8][14] |

| Diet-Induced Obese Mice | 100 mg/kg, i.p., twice daily | 30 days | Improved Dyslipidemia & Hyperglycemia | Significant |[2] |

Table 3: Effects of this compound on Hepatic Gene Expression in Mice

| Target Gene | Function | Treatment (6 days) | Repression | Reference |

|---|---|---|---|---|

| Serpine1 (PAI-1) | Plasminogen Activator Inhibitor | Increasing doses of this compound | Dose-dependent | [8][12] |

| Cyp7a1 | Cholesterol 7α-hydroxylase | Increasing doses of this compound | Dose-dependent | [8][12] |

| Srebf1 (SREBP-1c) | Sterol Response Element Binding Protein | Increasing doses of this compound | Dose-dependent |[8][12] |

Table 4: Cytotoxic Effects of this compound on Cancer Cell Lines (72h Treatment)

| Cell Line Type | Example | Effect | Reference |

|---|---|---|---|

| Astrocytoma / Glioblastoma | - | Significant cytotoxicity (****P < 0.0001) | [6][15] |

| Breast Cancer | MCF-7 | Deleterious to proliferation | [15] |

| Colon Cancer | HCT116 | Deleterious to proliferation | [15] |

| Melanoma | A375 | Induction of apoptosis | [15][16] |

| Leukemia | T-cell leukemia cells | Significant cytotoxicity (****P < 0.0001) |[6][15] |

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative protocols for key experiments involving this compound.

Protocol 1: In Vitro REV-ERB Agonist Activity Assay

This protocol determines the potency (IC₅₀) of this compound in a cell-based reporter assay.

-

Cell Culture: Maintain HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Transfection: Seed cells in 96-well plates. Co-transfect with three plasmids:

-

An expression vector for a chimeric protein containing the Gal4 DNA-binding domain fused to the REV-ERBα (or REV-ERBβ) ligand-binding domain.

-

A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).

-

A control plasmid (e.g., β-galactosidase) for normalization of transfection efficiency.

-

-

Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing this compound at various concentrations (e.g., from 1 nM to 10 µM) or vehicle (DMSO).

-

Lysis and Reporter Assay: After 16-24 hours of incubation, lyse the cells and measure luciferase activity using a luminometer. Measure β-galactosidase activity for normalization.

-

Data Analysis: Normalize luciferase activity to control plasmid activity. Plot the normalized data against the logarithm of the this compound concentration and fit a dose-response curve to calculate the IC₅₀ value.

Protocol 2: In Vivo Metabolic Study in Diet-Induced Obese (DIO) Mice

This protocol assesses the effect of this compound on body composition and energy expenditure.

-

Animal Model: Use male C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for 10-12 weeks to induce obesity.

-

Acclimatization: House mice individually and acclimate them to handling and injection procedures for one week.

-

Drug Formulation and Administration: Dissolve this compound in a vehicle such as a solution of 10% DMSO, 10% Tween 80, and 80% water. Administer this compound (e.g., 100 mg/kg) or vehicle via intraperitoneal (i.p.) injection twice daily for 12-30 days.[2][14]

-

Monitoring: Measure body weight and food intake daily. Analyze body composition (fat and lean mass) using quantitative nuclear magnetic resonance (qNMR) at baseline and at the end of the study.

-

Energy Expenditure Measurement: For a subset of animals, perform indirect calorimetry using a Comprehensive Laboratory Animal Monitoring System (CLAMS).[8][14] Acclimate mice to the metabolic cages for 48 hours, then record oxygen consumption (VO₂), carbon dioxide production (VCO₂), and locomotor activity for at least 72 hours during this compound treatment.

-

Data Analysis: Analyze changes in body weight, fat mass, food intake, and energy expenditure between this compound and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 3: Cancer Cell Viability Assay

This protocol measures the cytotoxic effect of this compound on cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., A375 melanoma, BTICs) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 2.5, 5, 10, 20 µM) or vehicle (DMSO) for 72 hours.[6][15]

-

Viability Assessment (Crystal Violet):

-

Wash cells gently with PBS.

-

Fix cells with 4% paraformaldehyde for 15 minutes.

-

Stain with 0.1% crystal violet solution for 20 minutes.

-

Wash extensively with water and allow plates to dry.

-

Solubilize the dye with 10% acetic acid.

-

-

Quantification: Measure the absorbance at 590 nm using a plate reader.

-

Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

Key Research Applications

Circadian Rhythm and Metabolism

This compound is a cornerstone tool for studying the circadian clock. Administration alters circadian behavior in mice, notably causing a loss of locomotor activity during the active (dark) phase.[9] It has been used to demonstrate how pharmacological targeting of the clock can increase energy expenditure, reduce fat mass, and improve dyslipidemia and hyperglycemia in models of diet-induced obesity.[2][3] These findings highlight the potential of targeting REV-ERB for treating metabolic diseases.[4]

Oncology

A significant breakthrough was the discovery that this compound and its analog SR9009 are selectively lethal to cancer cells and oncogene-induced senescent cells, while having minimal effect on normal cells.[6][17] This anti-cancer activity is effective across various tumor types with different oncogenic drivers.[6] The mechanism involves the REV-ERB-dependent repression of autophagy, a key survival process for cancer cells. Inhibition of autophagy by this compound leads to apoptosis.[6][16] This has opened a new avenue for cancer therapy by pharmacologically modulating the circadian machinery.

Immunology and Neuroscience

This compound has also been shown to modulate immune responses. In microglia, the resident immune cells of the brain, this compound can disrupt clock gene expression and attenuate pro-inflammatory responses.[9] It has been shown to decrease the expression of inflammatory cytokines like TNF-α and IL-6 while stimulating the anti-inflammatory cytokine IL-10.[3][9][18] These findings suggest REV-ERBα as a potential target for treating neuroinflammatory diseases.[9]

Conclusion

This compound has proven to be an invaluable chemical probe for dissecting the multifaceted roles of REV-ERBα and REV-ERBβ. Its development has significantly advanced our understanding of the intricate links between the circadian clock, metabolism, and cancer. The quantitative data and established protocols outlined in this guide serve as a resource for researchers aiming to utilize this potent agonist in their studies. As a compound strictly for research use, this compound continues to unlock new frontiers, underscoring the therapeutic potential of targeting the core clock machinery for a range of human diseases.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. xcessbio.com [xcessbio.com]

- 3. peptidessupply.com [peptidessupply.com]

- 4. The Breakthrough of this compound in Chemical Research: A New Dawn for Biological Clock Studies_Chemicalbook [chemicalbook.com]

- 5. muscleandbrawn.com [muscleandbrawn.com]

- 6. Pharmacological activation of REV-ERBs is lethal in cancer and oncogene induced senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Effect of Rev-erbα Agonist this compound on the Immune Response and Cell Metabolism of Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound - Biochemicals - CAT N°: 11930 [bertin-bioreagent.com]

- 11. sonwuapi.com [sonwuapi.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. This compound | Autophagy | TargetMol [targetmol.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. aacrjournals.org [aacrjournals.org]

- 17. go.drugbank.com [go.drugbank.com]

- 18. rapamycin.news [rapamycin.news]

Exploring the Anti-inflammatory Properties of SR9011: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR9011, a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ, has emerged as a potent modulator of circadian rhythm, metabolism, and inflammation. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, with a focus on its molecular mechanisms of action, experimental validation, and potential therapeutic applications. Through the detailed exploration of its impact on key inflammatory signaling pathways, including NF-κB and the NLRP3 inflammasome, this document serves as a resource for researchers and drug development professionals investigating novel anti-inflammatory therapeutics.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in a wide range of pathologies, including autoimmune diseases, neurodegenerative disorders, and metabolic syndrome. The nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) are key components of the molecular clock that governs circadian rhythms and have been increasingly recognized for their role in regulating metabolism and inflammation. This compound, a specific and potent synthetic agonist of REV-ERBs, has garnered significant interest for its ability to modulate these processes. By activating REV-ERB, this compound initiates a cascade of transcriptional repression, leading to the suppression of pro-inflammatory gene expression and a reduction in the inflammatory response in various cell types, particularly in immune cells such as microglia and macrophages.

Mechanism of Action: REV-ERBα/β Activation

This compound exerts its anti-inflammatory effects primarily through the activation of REV-ERBα and REV-ERBβ.[1] These nuclear receptors act as transcriptional repressors, binding to specific DNA sequences known as REV-ERB response elements (ROREs) in the promoter regions of target genes. Upon binding of this compound, REV-ERB recruits co-repressor complexes, including nuclear receptor co-repressor 1 (NCoR) and histone deacetylase 3 (HDAC3), to the chromatin, leading to the epigenetic silencing of gene expression.

The anti-inflammatory effects of this compound are mediated through the repression of key pro-inflammatory transcription factors and signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound has been shown to suppress NF-κB signaling.[2] Pre-treatment with this compound can block the phosphorylation of IκB kinase (IKK), which is a critical step in the activation of the NF-κB pathway.[2] This prevents the degradation of the inhibitory protein IκBα, thereby sequestering the NF-κB p65 subunit in the cytoplasm and inhibiting its translocation to the nucleus.[2] The net result is a significant reduction in the transcription of NF-κB target genes.

Modulation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18. Recent evidence suggests that REV-ERBα, activated by this compound, can suppress the NLRP3 inflammasome.[3][4] This regulation appears to occur at the priming step of inflammasome activation. REV-ERBα can directly bind to the promoter region of the Nlrp3 gene, repressing its transcription.[5] Additionally, by inhibiting the NF-κB pathway, this compound indirectly reduces the expression of NLRP3, as NF-κB is a key transcriptional activator of the Nlrp3 gene.[5] The inhibitory effect of REV-ERBα on the NLRP3 inflammasome may also be dependent on the core clock protein BMAL1.[6]

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. A key study by Wolff et al. (2020) demonstrated the potent anti-inflammatory effects of this compound in primary microglia.

Table 1: Effect of this compound on Pro-inflammatory Cytokine and Chemokine Gene Expression in TNFα-stimulated Primary Microglia

| Gene | Treatment | Effect on Gene Expression |

| Tnfα | TNFα | Upregulated |

| TNFα + this compound | Attenuated | |

| Il6 | TNFα | Upregulated |

| TNFα + this compound | Attenuated | |

| Il1β | TNFα | Upregulated |

| TNFα + this compound | Attenuated | |

| Ccl2 | TNFα | Upregulated |

| TNFα + this compound | Attenuated | |

| Gm-csf | TNFα | Upregulated |

| TNFα + this compound | Attenuated |

Data summarized from Wolff et al., 2020. "Attenuated" indicates a statistically significant reduction in gene expression compared to TNFα stimulation alone.[7][8][9]

Table 2: Effect of this compound on Anti-inflammatory Cytokine Gene Expression in Primary Microglia

| Gene | Treatment | Effect on Gene Expression |

| Il10 | This compound | Stimulated |

Data summarized from Wolff et al., 2020. "Stimulated" indicates a statistically significant increase in gene expression.[7][8]

Experimental Protocols

Primary Microglia Isolation and Culture from Neonatal Rat Pups

This protocol describes the isolation and culture of primary microglia from the cerebral cortices of neonatal Sprague-Dawley rat pups (P1-P3), adapted from published methods.

Materials:

-

Neonatal Sprague-Dawley rat pups (1-3 days old)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

DNase I

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol

-

Sterile dissection tools

-

T75 culture flasks

-

Cell scrapers

-

Centrifuge

-

Incubator (37°C, 5% CO2)

Procedure:

-

Euthanize neonatal rat pups in accordance with approved animal welfare protocols.

-

Sterilize the heads with 70% ethanol.

-

Under sterile conditions, dissect the brains and remove the cortices.

-

Mince the cortical tissue and incubate in a trypsin-EDTA solution containing DNase I at 37°C for 15 minutes.

-

Neutralize the trypsin with DMEM containing 10% FBS.

-

Gently triturate the tissue to obtain a single-cell suspension.

-

Filter the cell suspension through a 70 µm cell strainer.

-

Centrifuge the cells, discard the supernatant, and resuspend the pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).

-

Plate the mixed glial cell suspension into T75 flasks and incubate at 37°C with 5% CO2.

-

After 7-10 days, when a confluent layer of astrocytes has formed, shake the flasks on an orbital shaker at 200 rpm for 2 hours at 37°C to detach the microglia.

-

Collect the supernatant containing the microglia, centrifuge, and resuspend the cells in fresh culture medium.

-

Plate the purified microglia for subsequent experiments.

In Vitro Anti-inflammatory Assay in Primary Microglia

This protocol outlines the methodology to assess the anti-inflammatory effects of this compound on primary microglia stimulated with a pro-inflammatory agent.

Materials:

-

Primary microglia cultured in 24-well plates

-

This compound (e.g., 5 µM final concentration)

-

Tumor Necrosis Factor-alpha (TNFα) (e.g., 100 ng/mL final concentration)

-

DMSO (vehicle control)

-

Bovine Serum Albumin (BSA) (control for TNFα)

-

RNA extraction kit

-

qRT-PCR reagents and instrument

Procedure:

-

Plate primary microglia at a suitable density in 24-well plates and allow them to adhere overnight.

-

Treat the cells with 5 µM this compound or DMSO (vehicle control) for 12 hours.

-

Following the pre-treatment, add 100 ng/mL TNFα or BSA (control) to the respective wells.

-

Incubate the cells for an additional 12 hours.

-

After the incubation period, lyse the cells and extract total RNA using a commercial RNA extraction kit.

-

Perform reverse transcription to synthesize cDNA.

-

Analyze the gene expression of pro-inflammatory (e.g., Tnfα, Il6, Il1β, Ccl2, Gm-csf) and anti-inflammatory (Il10) cytokines using quantitative real-time PCR (qRT-PCR).

-

Normalize the expression of target genes to a suitable housekeeping gene.

-

Calculate the relative gene expression changes between different treatment groups.

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory properties through the activation of the nuclear receptors REV-ERBα and REV-ERBβ. Its ability to suppress the NF-κB signaling pathway and the NLRP3 inflammasome highlights its potential as a therapeutic agent for a variety of inflammatory conditions. The data presented in this guide, derived from preclinical studies, provide a strong rationale for further investigation into the clinical utility of this compound and other REV-ERB agonists.

Future research should focus on elucidating the full spectrum of REV-ERB target genes involved in the inflammatory response and further delineating the cell-type-specific effects of this compound. Moreover, the development of next-generation REV-ERB agonists with improved pharmacokinetic and safety profiles will be crucial for translating these promising preclinical findings into effective therapies for human inflammatory diseases. The intricate interplay between the circadian clock and the immune system, modulated by compounds like this compound, represents a fertile ground for the discovery of novel therapeutic strategies.

References

- 1. peptidessupply.com [peptidessupply.com]

- 2. rapamycin.news [rapamycin.news]

- 3. The circadian clock protein Rev-erbα provides neuroprotection and attenuates neuroinflammation against Parkinson’s disease via the microglial NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An update on the regulatory mechanisms of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. REV-ERBα integrates colon clock with experimental colitis through regulation of NF-κB/NLRP3 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Effect of Rev-erbα Agonist this compound on the Immune Response and Cell Metabolism of Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

SR9011: A Technical Guide for Investigating Metabolic Diseases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SR9011 is a synthetic agonist of the nuclear receptors Rev-Erbα and Rev-Erbβ, key components of the mammalian circadian clock. By activating these receptors, this compound provides a powerful research tool for dissecting the intricate links between circadian rhythms and metabolic homeostasis. In preclinical models, this compound has demonstrated significant effects on lipid and glucose metabolism, energy expenditure, and inflammation, making it a valuable compound for studying metabolic diseases such as obesity, type 2 diabetes, and dyslipidemia. This guide provides an in-depth overview of this compound's mechanism of action, a compilation of its metabolic effects with quantitative data, detailed experimental protocols for its use in metabolic research, and visualizations of its signaling pathway and a typical experimental workflow.

Core Concepts: Mechanism of Action

This compound is a potent and specific synthetic ligand for the Rev-Erbα (NR1D1) and Rev-Erbβ (NR1D2) nuclear receptors.[1] These receptors are integral to the core circadian clock machinery, acting as transcriptional repressors.[2][3] The primary mechanism of this compound involves binding to and activating Rev-Erb receptors, which enhances their recruitment of the nuclear receptor corepressor (NCoR) complex, containing histone deacetylase 3 (HDAC3).[3][4] This complex then binds to specific DNA sequences known as Rev-Erb response elements (ROREs) in the promoter regions of target genes, leading to their transcriptional repression.[3][4]

One of the most critical targets of Rev-Erb is the Bmal1 gene, a master activator of the circadian clock.[5] By repressing Bmal1 transcription, this compound directly modulates the core clock.[6] Furthermore, Rev-Erb receptors regulate a wide array of genes involved in metabolic processes.[7] In the liver, this compound has been shown to suppress the expression of genes involved in lipogenesis, such as sterol regulatory element-binding protein 1 (Srebf1), fatty acid synthase (Fasn), and stearoyl-CoA desaturase 1 (Scd1).[6] It also influences cholesterol and bile acid synthesis.[6] In skeletal muscle, activation of Rev-Erb by this compound can increase the expression of genes related to fatty acid and glucose oxidation.[6]

Data Presentation: Quantitative Effects of this compound in Preclinical Models

The following tables summarize the quantitative metabolic effects of this compound observed in various preclinical studies, primarily in mouse models of diet-induced obesity (DIO).

Table 1: Effects of this compound on Body Composition and Energy Expenditure

| Parameter | Animal Model | Treatment Details | Observed Effect | Reference |

| Body Weight | Diet-Induced Obese C57BL/6J Mice | 100 mg/kg SR9009 (a close analog), i.p., twice daily for 30 days | 60% greater weight loss compared to vehicle-treated controls | [6] |

| Fat Mass | BALB/c Mice | 100 mg/kg this compound, i.p., twice daily for 12 days | Significant decrease in fat mass | [1][6] |

| Fat Mass | Diet-Induced Obese C57BL/6J Mice | 100 mg/kg SR9009, i.p., twice daily for 30 days | Significant reduction in adiposity | [6] |

| Oxygen Consumption (VO₂) | C57BL/6 Mice | 100 mg/kg this compound, i.p., twice daily for 10 days | ~5% increase, indicating increased energy expenditure | [1][6] |

| Locomotor Activity | C57BL/6 Mice | 100 mg/kg this compound, i.p., twice daily for 10 days | ~15% decrease in movement | [1] |

Table 2: Effects of this compound on Plasma Lipids and Glucose

| Parameter | Animal Model | Treatment Details | Observed Effect | Reference |

| Plasma Triglycerides | Diet-Induced Obese C57BL/6J Mice | 100 mg/kg SR9009, i.p., twice daily for 30 days | 12% decrease | [6] |

| Plasma Total Cholesterol | Diet-Induced Obese C57BL/6J Mice | 100 mg/kg SR9009, i.p., twice daily for 30 days | 47% decrease | [6] |

| Plasma Non-Esterified Fatty Acids (NEFA) | Diet-Induced Obese C57BL/6J Mice | 100 mg/kg SR9009, i.p., twice daily for 30 days | 23% reduction | [6][7] |

| Plasma Glucose | Diet-Induced Obese C57BL/6J Mice | 100 mg/kg SR9009, i.p., twice daily for 30 days | 19% decrease | [6][7] |

| Plasma Insulin | Diet-Induced Obese C57BL/6J Mice | 100 mg/kg SR9009, i.p., twice daily for 30 days | 35% trend toward a decrease | [6][7] |

| Plasma Leptin | Diet-Induced Obese C57BL/6J Mice | 100 mg/kg SR9009, i.p., twice daily for 30 days | 80% decrease | [6] |

| Plasma IL-6 | Diet-Induced Obese C57BL/6J Mice | 100 mg/kg SR9009, i.p., twice daily for 30 days | 72% decrease | [6] |

Experimental Protocols

In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model

This protocol outlines a typical study to evaluate the effects of this compound on metabolic parameters in mice with diet-induced obesity.

1. Animal Model and Acclimation:

-

Species/Strain: Male C57BL/6J mice, 8 weeks of age.

-

Diet: Induce obesity by feeding a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks.[8][9] A control group should be maintained on a standard chow diet.

-

Housing: House mice under a 12:12 hour light:dark cycle with ad libitum access to food and water.

-

Acclimation: Allow mice to acclimate to the facility for at least one week before the start of the study.

2. This compound Preparation and Administration:

-

Formulation: Dissolve this compound in a vehicle such as a solution of 15% Cremophor in sterile water.

-

Administration: Administer this compound via intraperitoneal (i.p.) injection. Due to its short half-life, twice-daily injections (e.g., at the beginning of the light and dark cycles) are common.[1]

3. Experimental Groups:

-

Group 1: Lean control mice on a standard diet, receiving vehicle.

-

Group 2: DIO mice on a high-fat diet, receiving vehicle.

-

Group 3: DIO mice on a high-fat diet, receiving this compound (100 mg/kg).

4. Monitoring and Data Collection:

-

Body Weight and Food Intake: Monitor and record daily.

-

Body Composition: Measure fat and lean mass at the beginning and end of the study using techniques like DEXA or qNMR.[10]

-

Metabolic Cages (CLAMS): Acclimate mice to metabolic cages for 24-48 hours before data collection. Measure oxygen consumption (VO₂), carbon dioxide production (VCO₂), respiratory exchange ratio (RER), and locomotor activity over a 24-hour period.[1][6]

-

Blood Sampling: Collect blood samples (e.g., via tail vein) at baseline and at the end of the study after a period of fasting (e.g., 6 hours). Analyze plasma for triglycerides, total cholesterol, NEFA, glucose, insulin, and inflammatory markers like IL-6.[6]

-

Glucose Tolerance Test (GTT): At the end of the study, perform a GTT by administering a bolus of glucose (e.g., 2 g/kg) via i.p. injection after an overnight fast. Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection.

5. Tissue Collection and Analysis:

-

At the end of the study, euthanize mice and collect tissues such as liver, skeletal muscle, and white adipose tissue.

-

Snap-freeze tissues in liquid nitrogen and store at -80°C for subsequent gene expression or protein analysis.

In Vitro Mitochondrial Respiration Assay using Seahorse XF Analyzer

This protocol describes how to assess the effect of this compound on mitochondrial function in cultured cells.

1. Cell Culture and Plating:

-

Cell Line: Choose a metabolically active cell line relevant to the research question (e.g., HepG2 hepatocytes, C2C12 myotubes, or 3T3-L1 adipocytes).

-

Plating: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density. Allow cells to attach and form a monolayer overnight.

2. Assay Medium Preparation:

-

Prepare Seahorse XF assay medium (e.g., DMEM-based) supplemented with glucose, pyruvate, and glutamine.[11]

-

Warm the medium to 37°C and adjust the pH to 7.4 immediately before the assay.[11][12]

3. Sensor Cartridge Hydration:

-

The day before the assay, hydrate the Seahorse XF sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.[12]

-

Incubate overnight in a non-CO₂ incubator at 37°C.[13]

4. This compound Treatment and Assay Execution:

-

Pre-treatment: Replace the cell culture medium with assay medium containing either this compound at the desired concentration (e.g., 5 µM) or vehicle (DMSO).[14] Incubate for a specified period (e.g., 12 hours).[14]

-

Cell Mito Stress Test:

-

Load the injection ports of the hydrated sensor cartridge with mitochondrial stressors: oligomycin, FCCP, and a mixture of rotenone and antimycin A, all prepared at 10X the final desired concentration.[12]

-

Place the cell plate in the Seahorse XF Analyzer.

-

The instrument will measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) at baseline and after the sequential injection of the stressors.[12]

-

5. Data Analysis:

-

The Seahorse software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.[12]

-

Compare these parameters between this compound-treated and vehicle-treated cells.

Gene Expression Analysis by RT-qPCR

This protocol details the analysis of target gene expression in tissues or cells following this compound treatment.

1. RNA Isolation:

-

Homogenize frozen tissue samples or cell pellets using a suitable method (e.g., Trizol reagent or a column-based kit).

-

Isolate total RNA according to the manufacturer's protocol.

-

Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and by checking for RNA integrity (e.g., via gel electrophoresis).

2. cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.

3. Quantitative PCR (qPCR):

-

Primer Design: Design or obtain validated primers for target genes (e.g., Bmal1, Srebf1, Fasn, Pgc1a) and a stable housekeeping gene (e.g., Gapdh, Actb, or Cyclophilin).

-

Reaction Setup: Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green-based master mix.

-

Thermocycling: Run the qPCR on a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.

4. Data Analysis:

-

Determine the cycle threshold (Ct) for each gene.

-

Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

-

Calculate the relative gene expression changes between this compound-treated and control groups using the 2-ΔΔCt method.

Mandatory Visualizations

Signaling Pathway of this compound

Caption: this compound activates Rev-Erbα/β, leading to transcriptional repression of target genes.

Experimental Workflow for this compound In Vivo Metabolic Study

Caption: A typical workflow for evaluating the metabolic effects of this compound in vivo.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rev-ErbA alpha - Wikipedia [en.wikipedia.org]

- 4. Nuclear Receptor Rev-erbα: Up, Down, and All Around - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of Circadian Behavior and Metabolism by Rev-erbα and Rev-erbβ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SR9009 decreased inflammation (IL-6), decreased cholesterol & triglycerides & plasma glucose & plasma insulin levels..... [natap.org]

- 8. A Mouse Model of Diet-Induced Obesity Resembling Most Features of Human Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. meliordiscovery.com [meliordiscovery.com]

- 10. criver.com [criver.com]